

A Comprehensive Technical Guide to 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Propoxyaniline hydrochloride*

Cat. No.: *B1644150*

[Get Quote](#)

Executive Summary

2-Propoxyaniline hydrochloride is a key chemical intermediate with significant utility in organic synthesis, particularly within the pharmaceutical and chemical research sectors. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and applications. Furthermore, it establishes a framework for its safe handling and storage, grounded in authoritative safety data. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers

2-Propoxyaniline hydrochloride is the hydrochloride salt of 2-propoxyaniline. The core structure consists of a benzene ring substituted with a propoxy group ($-\text{OCH}_2\text{CH}_2\text{CH}_3$) and an amino group ($-\text{NH}_2$) at the ortho positions (1 and 2, respectively). The hydrochloride salt is formed by the protonation of the basic amino group.

The selection of the hydrochloride salt form is a deliberate and common strategy in drug development and chemical synthesis. It often enhances the stability and solubility (particularly in aqueous media) of the parent amine, which simplifies handling, formulation, and purification processes.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	4469-78-7	[1] [2] [3]
Molecular Formula	C ₉ H ₁₄ ClNO (for the hydrochloride)	[4]
Molecular Weight	187.67 g/mol	[1] [4]

| Synonyms | Benzenamine, 2-propoxy-, hydrochloride; o-Propoxyaniline hydrochloride |[\[1\]](#) |

Below is a two-dimensional representation of the chemical structure, generated using the DOT language, illustrating the covalent and ionic bonds within the molecule.

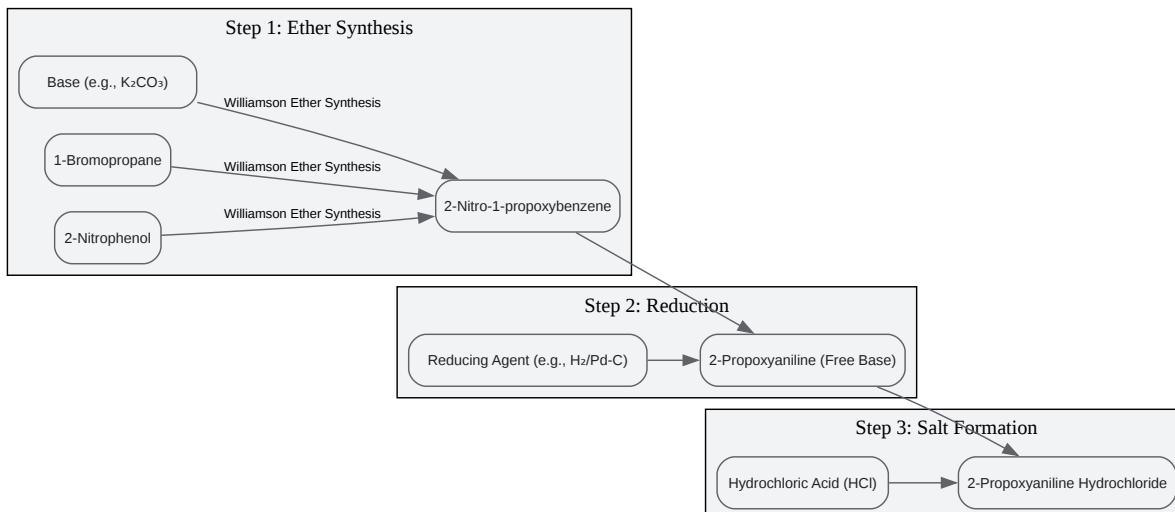
Caption: Chemical structure of **2-Propoxyaniline hydrochloride**.

Physicochemical Data

The physical properties of a compound are critical for determining appropriate storage conditions, solvent selection for reactions and purification, and predicting its behavior in various experimental setups.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Light yellow to brown solid/powder	[2]
Melting Point	142 °C or 177-179 °C (values vary by source)	[1]
Boiling Point	249.3 °C at 760 mmHg (of the free base)	[1]
Density	1.016 g/cm ³ (of the free base)	[1]


| Storage Temperature | 2-8°C, protected from light |[\[2\]](#) |

Note: Discrepancies in melting point data may arise from different purities or measurement conditions.

Synthesis and Manufacturing Insights

While specific, proprietary manufacturing processes are seldom published, a common and logical synthetic route to 2-propoxyaniline involves two primary steps:

- Williamson Ether Synthesis: This foundational reaction in organic chemistry is used to form the propoxy ether linkage. It typically involves the reaction of 2-nitrophenol with a propylating agent (e.g., 1-bromopropane or propyl iodide) under basic conditions. The choice of a strong base (like sodium hydride or potassium carbonate) is crucial to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that readily attacks the electrophilic propyl halide.
- Reduction of the Nitro Group: The resulting 2-nitro-1-propoxybenzene is then subjected to a reduction reaction to convert the nitro group ($-NO_2$) into a primary amine ($-NH_2$). Common and effective reducing agents for this transformation include catalytic hydrogenation (e.g., H_2 gas with a palladium-on-carbon catalyst) or metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid).
- Salt Formation: Finally, the purified 2-propoxyaniline (the free base) is treated with hydrochloric acid (HCl) in a suitable solvent (like isopropanol or diethyl ether) to precipitate the hydrochloride salt, which can then be isolated by filtration.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **2-Propoxyaniline Hydrochloride**.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of **2-Propoxyaniline hydrochloride**, a suite of analytical techniques must be employed. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules.

- 1H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

- Expected Signals: One would expect to see distinct signals for the aromatic protons (in the 6.8-7.5 ppm range), the $-\text{OCH}_2-$ protons (around 4.0 ppm), the internal $-\text{CH}_2-$ protons (around 1.8 ppm), the terminal $-\text{CH}_3$ protons (a triplet around 1.0 ppm), and a broad signal for the $-\text{NH}_3^+$ protons. The splitting patterns (e.g., triplets, multiplets) are critical for confirming the connectivity of the propyl chain.
- ^{13}C NMR (Carbon NMR): This provides information on the different carbon environments in the molecule.
 - Expected Signals: Signals corresponding to the six unique aromatic carbons, and the three distinct carbons of the propoxy group would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Expected Peaks: Key absorption bands would include N-H stretching from the ammonium salt (around $3200\text{-}2800\text{ cm}^{-1}$), C-H stretching from the aromatic and aliphatic groups (around $3100\text{-}2850\text{ cm}^{-1}$), C=C stretching from the aromatic ring (around $1600\text{-}1450\text{ cm}^{-1}$), and a strong C-O stretching from the ether linkage (around 1250 cm^{-1}).

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to determine the molecular formula. The expected molecular ion peak would correspond to the free base (2-propoxyaniline) after the loss of HCl.

A centralized database, ChemicalBook, indicates the availability of NMR, IR, and MS spectral data for this compound, which can serve as a reference for experimental validation.[\[5\]](#)

Applications in Research and Drug Development

Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile building blocks for a vast array of pharmacologically active compounds. **2-Propoxyaniline hydrochloride** is primarily utilized as a synthetic intermediate.

A notable derivative, 5-Nitro-2-propoxyaniline, is known to be a potent artificial sweetener, sometimes referred to as P-4000.^[6] Research has been conducted to synthesize photoreactive derivatives of 2-propoxyaniline to study its interaction with sweet taste receptors, highlighting its utility in structure-activity relationship (SAR) studies.^[7] This suggests that the 2-propoxyaniline scaffold is of significant interest in the design of molecules that interact with biological targets.

The process of drug development is a complex endeavor where such intermediates are crucial.^{[8][9]} The journey from a chemical intermediate to a marketable drug involves extensive preclinical and clinical trials to ensure safety and efficacy.^{[8][10]}

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), **2-Propoxyaniline hydrochloride** is associated with the following hazards:

- H315: Causes skin irritation.^[2]
- H319: Causes serious eye irritation.^[2]
- H335: May cause respiratory irritation.^{[2][11]}

The signal word associated with these hazards is "Warning".^[2]

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[12]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.^{[2][11]}

- Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[2][11] Avoid contact with skin.[13]
- Respiratory Protection: If dust is generated, a government-approved respirator should be used.[12][14]
- Hygiene Measures: Wash hands thoroughly after handling.[2][11] Do not eat, drink, or smoke in the laboratory.[14]

First Aid Measures

- In case of eye contact: Immediately rinse cautiously with water for several minutes.[2][13] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][13]
- In case of skin contact: Wash off immediately with plenty of soap and water.[2][11] If skin irritation occurs, get medical advice.[2][11]
- If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11] Call a poison center or doctor if you feel unwell.[11]
- If swallowed: Wash out the mouth with water.[13]

Storage and Stability

- Conditions for safe storage: Keep the container tightly closed in a dry and well-ventilated place.[11][13] Store at recommended temperatures of 2-8°C and protect from light.[2]
- Incompatible Materials: Avoid strong oxidizing agents.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-propoxyaniline hydrochloride | CAS 4469-78-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 [amp.chemicalbook.com]
- 3. 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-PROPOXYANILINE HYDROCHLORIDE(4469-78-7) 1H NMR [m.chemicalbook.com]
- 6. 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. fishersci.pt [fishersci.pt]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. combi-blocks.com [combi-blocks.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Propoxyaniline Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1644150#2-propoxyaniline-hydrochloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com